molecular formula C24H24N4O3 B2776322 N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-40-2

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2776322
CAS No.: 1105209-40-2
M. Wt: 416.481
InChI Key: UNVNXKRTFTXIRQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic chemical compound supplied for research purposes. This molecule features a complex structure incorporating benzimidazole, pyridine, and dimethoxyphenethyl groups, which are motifs found in compounds with diverse biological activities. The presence of the benzimidazole core, a common pharmacophore in medicinal chemistry, suggests potential for investigation in various biochemical pathways . Researchers can explore its properties as a tool compound in areas such as enzyme inhibition, receptor binding studies, and cellular signaling. The exact mechanism of action and specific research applications for this compound are not fully characterized and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-30-21-11-10-17(15-22(21)31-2)12-14-26-23(29)16-28-20-9-4-3-7-18(20)27-24(28)19-8-5-6-13-25-19/h3-11,13,15H,12,14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNXKRTFTXIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, a compound with the CAS number 868969-00-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22N6O3C_{22}H_{22}N_{6}O_{3}, with a molecular weight of 450.5 g/mol. The structure consists of a benzimidazole core linked to a pyridine ring and a dimethoxyphenethyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N6O3
Molecular Weight450.5 g/mol
CAS Number868969-00-0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzimidazole derivatives have demonstrated their effectiveness against Escherichia coli by inhibiting DNA topoisomerase I, suggesting that this compound may also share similar mechanisms .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The benzimidazole portion is known for its ability to bind to DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This mechanism could lead to selective toxicity against bacterial cells while sparing mammalian cells .

Case Studies and Research Findings

  • Inhibition of Bacterial Growth : In vitro studies have shown that related compounds can inhibit bacterial growth at low concentrations without affecting human cell viability. This selectivity is critical for developing antibiotics that minimize side effects on human cells .
  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of similar compounds reported non-toxic profiles at therapeutic doses, indicating a favorable safety margin for potential clinical applications .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems. Compounds in this class often undergo metabolic transformations that can affect their efficacy and safety profile.

Comparison with Similar Compounds

Substitution Patterns on the Benzimidazole Core

  • Pyridinyl vs. Thiazole/Triazole Substituents: Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) replace the pyridinyl group with thiazole-triazole systems. These substitutions alter electronic properties and binding affinities. For example, triazole-thiazole hybrids (e.g., 9a–e) exhibit enhanced π-π stacking in enzyme active sites, as evidenced by molecular docking studies .
  • Ethylthio vs.

Acetamide Linker Modifications

  • Arylhydrazones vs. Simple Acetamides :
    Compounds such as 2-(1H-benzo[d]imidazol-1-yl)-N′-(3,4-dihydroxybenzylidene)acetohydrazide (5) replace the acetamide’s phenethyl group with arylhydrazones. This modification increases hydrogen-bonding capacity, critical for anti-Parkinsonian activity in SH-SY5Y neuroblastoma models .

  • Triazole-Acetamide Hybrids :
    N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) incorporates a nitrophenyl-triazole moiety, achieving 68.23% quorum sensing inhibition at 250 mM, suggesting nitro groups enhance bacterial signaling disruption .

Antioxidant Potential

  • The target compound’s benzimidazole-pyridinyl core aligns with 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone (Scheme 22c), which showed DPPH radical scavenging activity comparable to ascorbic acid (positive control). However, the dimethoxyphenethyl group’s electron-donating effects may reduce oxidative stress more effectively than oxadiazole-thioether analogues .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Ethylthio-benzimidazole derivatives (e.g., 228 ) outperform the target compound in α-glucosidase inhibition (IC₅₀ = 6.10 μM vs. acarbose’s 378.2 μM). The dimethoxyphenethyl group’s bulkiness may hinder active-site access compared to smaller ethylthio substituents .
  • Quorum Sensing Inhibition : Triazole-acetamide hybrids like 6p (68.23% inhibition) demonstrate that nitroaryl groups are superior to dimethoxyphenethyl in disrupting bacterial communication .

Anticancer and Neuroprotective Activity

  • Anti-Parkinsonian Arylhydrazones : Compounds with dihydroxybenzylidene groups (e.g., 5 ) show 67% yield and cell viability modulation in SH-SY5Y models, suggesting that polar substituents enhance neuroprotection compared to lipophilic dimethoxy groups .

Data Tables: Key Comparative Metrics

Compound Biological Activity Key Metric Reference
Target Compound Antioxidant DPPH scavenging (relative to ascorbic acid)
(E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) α-Glucosidase inhibition IC₅₀ = 6.10 ± 0.5 μM
N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) Quorum sensing inhibition 68.23% at 250 mM
2-(1H-benzo[d]imidazol-1-yl)-N′-(3,4-dihydroxybenzylidene)acetohydrazide (5) Neuroprotective (anti-Parkinsonian) 67% yield, MTT assay viability modulation

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